molecular formula C17H24N6O B4852578 N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine

N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine

Cat. No. B4852578
M. Wt: 328.4 g/mol
InChI Key: JMWHPPNUCXEJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine, also known as MP-10, is a potent and selective inhibitor of the protein kinase Aurora A. It has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

Aurora A kinase is a key regulator of mitosis, and its inhibition by N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine leads to mitotic arrest and cell death. N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine binds to the ATP-binding site of Aurora A kinase, preventing its activation and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine has been shown to induce mitotic arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine is its potency and selectivity for Aurora A kinase, making it a valuable tool for studying the role of this kinase in cancer biology. However, N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine has limited solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the high cost of N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine can be a limitation for some researchers.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the combination of N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the role of Aurora A kinase in other diseases, such as neurodegenerative disorders, is an area of active research.

Scientific Research Applications

N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-methylphenyl)-6-(4-morpholinyl)-N'-propyl-1,3,5-triazine-2,4-diamine has been shown to be a potent and selective inhibitor of Aurora A kinase, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-3-8-18-15-20-16(19-14-6-4-13(2)5-7-14)22-17(21-15)23-9-11-24-12-10-23/h4-7H,3,8-12H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWHPPNUCXEJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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